![molecular formula C9H9ClN2OS B2977112 N-[(4-chlorophenyl)carbamothioyl]acetamide CAS No. 21258-14-0](/img/structure/B2977112.png)
N-[(4-chlorophenyl)carbamothioyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-chlorophenyl)carbamothioyl]acetamide” is a chemical compound with the molecular formula C9H9ClN2OS . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-[(4-chlorophenyl)carbamothioyl]acetamide” is characterized by the presence of a carbamothioyl group attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C17H18ClN3O3S/c1-23-14-8-3-11 (9-15 (14)24-2)10-16 (22)20-21-17 (25)19-13-6-4-12 (18)5-7-13/h3-9H,10H2,1-2H3, (H,20,22) (H2,19,21,25) .Physical And Chemical Properties Analysis
“N-[(4-chlorophenyl)carbamothioyl]acetamide” has a molecular weight of 228.699 Da . It is a solid substance . The IUPAC name for this compound is N- (4-chlorophenyl)-2- [ (3,4-dimethoxyphenyl)acetyl]hydrazinecarbothioamide .Applications De Recherche Scientifique
Photovoltaic Efficiency and Spectroscopic Studies
N-[(4-chlorophenyl)carbamothioyl]acetamide and its analogs have been synthesized and studied for their vibrational spectra and electronic properties. These compounds demonstrate potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. They also exhibit notable non-linear optical (NLO) activity, making them candidates for photovoltaic applications (Mary et al., 2020).
Complex Formation with Nickel and Copper
Research on 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, which are structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide, has led to the synthesis of nickel and copper complexes. These complexes, characterized by spectroscopic methods, suggest potential applications in coordination chemistry and materials science (Mansuroğlu et al., 2008).
Antibacterial Activity
Compounds structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide have been evaluated for their antibacterial activity. For instance, derivatives such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential applications in developing new antibacterial agents (Desai et al., 2008).
Therapeutic Applications
A novel anilidoquinoline derivative structurally related to N-[(4-chlorophenyl)carbamothioyl]acetamide showed significant antiviral and antiapoptotic effects in vitro, with promising results in treating Japanese encephalitis in a mouse model. This highlights the therapeutic potential of such compounds in antiviral treatments (Ghosh et al., 2008).
Insecticidal Applications
N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, closely related to N-[(4-chlorophenyl)carbamothioyl]acetamide, have been synthesized and shown to possess insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests the potential use of these compounds in agricultural pest control (Rashid et al., 2021).
Safety And Hazards
The safety information for “N-[(4-chlorophenyl)carbamothioyl]acetamide” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLWVBNQTOJUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-(4-chlorophenyl)thiourea | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)
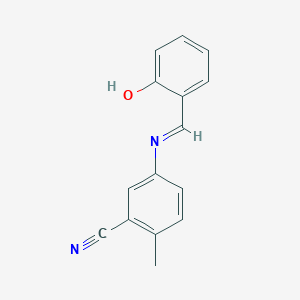
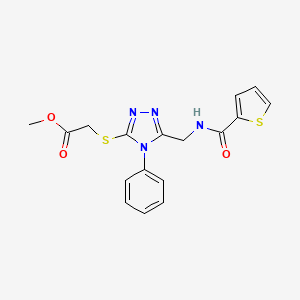
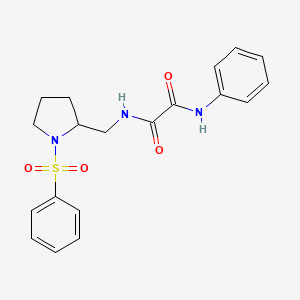
![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)
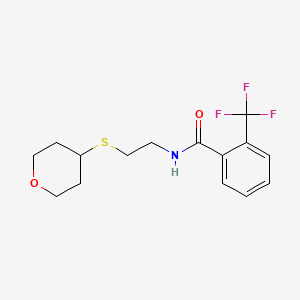
![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)
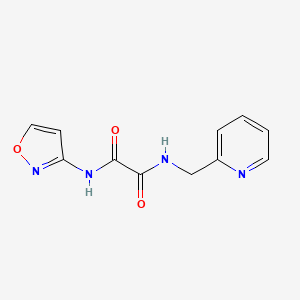

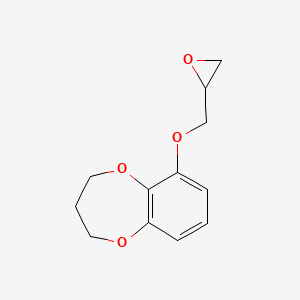
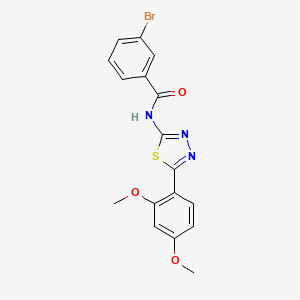
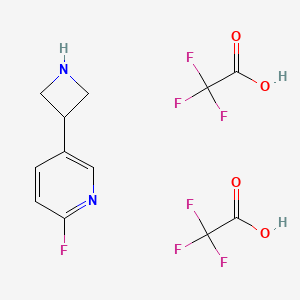
![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)